molecular formula C13H13N3O B1330510 N-(3-aminophenyl)-N'-phenylurea CAS No. 66695-96-3

N-(3-aminophenyl)-N'-phenylurea

Cat. No.: B1330510
CAS No.: 66695-96-3
M. Wt: 227.26 g/mol
InChI Key: HEPNAISIYKJLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aminolysis of Phenyl Isocyanate: One common method for synthesizing N-(3-aminophenyl)-N’-phenylurea involves the reaction of phenyl isocyanate with 3-aminophenylamine. This reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by a base such as triethylamine.

    Urea Derivative Formation: Another method involves the reaction of 3-aminophenylamine with phenyl isocyanate in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired urea derivative is complete.

Industrial Production Methods: Industrial production of N-(3-aminophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminophenyl)-N’-phenylurea can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions, where one of the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of N-(3-aminophenyl)-N’-phenylurea.

    Reduction Products: Reduced amines or other reduced derivatives.

    Substitution Products: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: N-(3-aminophenyl)-N’-phenylurea can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biology and Medicine:

    Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.

Industry:

    Dyes and Pigments: N-(3-aminophenyl)-N’-phenylurea can be used in the synthesis of dyes and pigments for industrial applications.

    Agriculture: It may have applications in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-aminophenyl)-N’-phenylurea: Similar structure but with the amino group in the ortho position.

    N-(4-aminophenyl)-N’-phenylurea: Similar structure but with the amino group in the para position.

    N-(3-aminophenyl)propanamide: Similar structure with a propanamide group instead of a urea moiety.

Uniqueness: N-(3-aminophenyl)-N’-phenylurea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3-aminophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPNAISIYKJLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307263
Record name N-(3-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66695-96-3
Record name NSC190579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-aminophenyl)-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-aminophenyl)-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-aminophenyl)-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-(3-aminophenyl)-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.